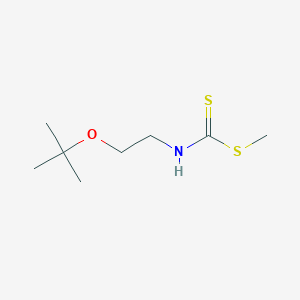![molecular formula C16H22ClN3O4 B8560087 TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE](/img/structure/B8560087.png)
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE
Vue d'ensemble
Description
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 5-chloro-2-nitrophenyl group and a 1,1-dimethylethyl ester group
Méthodes De Préparation
The synthesis of TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 5-chloro-2-nitroaniline.
Amidation: The 5-chloro-2-nitroaniline is then reacted with piperidine-4-carboxylic acid to form the corresponding amide.
Esterification: Finally, the amide is esterified with 1,1-dimethylethanol in the presence of a suitable catalyst to yield the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines, and acids or bases for hydrolysis. Major products formed from these reactions include the corresponding amines, substituted derivatives, and carboxylic acids.
Applications De Recherche Scientifique
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of structural modifications on biological activity, aiding in the design of more effective drugs.
Industrial Applications: It is employed in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in substitution reactions, modifying the compound’s activity and selectivity. These interactions can affect molecular pathways involved in cell growth, apoptosis, and signal transduction.
Comparaison Avec Des Composés Similaires
TERT-BUTYL 4-[(5-CHLORO-2-NITROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE can be compared with similar compounds, such as:
1,1-Dimethylethyl 4-[(5-methoxy-2-nitrophenyl)amino]-piperidinecarboxylate: This compound has a methoxy group instead of a chloro group, which can alter its reactivity and biological activity.
1,1-Dimethylethyl 4-[(5-chloro-2-aminophenyl)amino]-piperidinecarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C16H22ClN3O4 |
|---|---|
Poids moléculaire |
355.81 g/mol |
Nom IUPAC |
tert-butyl 4-(5-chloro-2-nitroanilino)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22ClN3O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)18-13-10-11(17)4-5-14(13)20(22)23/h4-5,10,12,18H,6-9H2,1-3H3 |
Clé InChI |
NSKIWHVOTQKWNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-(4-cyano-2-fluorophenyl)-6,7-dihydropyrrolo[1,2-c]imidazole-5-carboxylate](/img/structure/B8560033.png)

![N-[2-(2-,3-dihydro-6-methoxy-1H-inden-3-yl)ethyl]amine](/img/structure/B8560053.png)
![N-[(2-amino-5-nitrophenyl)methyl]benzamide](/img/structure/B8560055.png)


![4-{[(Benzenesulfonyl)imino]methyl}benzoic acid](/img/structure/B8560066.png)






